2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine
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Overview
Description
2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is a heterocyclic compound that features a cyclopenta(d)pyrimidine core with a 4-chlorobenzylsulfanyl and a methyl substituent
Scientific Research Applications
2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine typically involves the following steps:
Formation of the Cyclopenta(d)pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and cyclopentanone under acidic or basic conditions.
Introduction of the 4-Chlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the cyclopenta(d)pyrimidine core with 4-chlorobenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorobenzyl group or to modify the pyrimidine ring.
Substitution: The chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated or modified pyrimidine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chlorobenzyl)sulfanyl)-4-methyl-5H-cyclopenta(d)pyrimidine: Similar structure but lacks the 6,7-dihydro modification.
2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
2-((4-Chlorobenzyl)sulfanyl)-4-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidine is unique due to its specific combination of substituents and the presence of the 6,7-dihydro modification, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-10-13-3-2-4-14(13)18-15(17-10)19-9-11-5-7-12(16)8-6-11/h5-8H,2-4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZQOOVVXLKQDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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